Synthetic Yield: 4-Oxaspiro[2.3]hexane Achieves >80% Isolated Yield vs. Low-Yield Legacy Methods
The modified Simmons-Smith cyclopropanation of 2-methyleneoxetanes provides 4-oxaspiro[2.3]hexanes in excellent isolated yields. Under optimized conditions (reaction temperature maintained between -5 and 0 °C for 4 hours), 4-oxaspiro[2.3]hexane 5a was isolated in 83% yield [1]. This protocol proved general, with yields for other derivatives reaching as high as 98% [1]. In stark contrast, earlier photochemical methods yielded this ring system in only low yields, and dichlorocarbene cyclopropanation of alkylidene oxetanes gave only a single example of 4-oxaspiro[2.3]hexane [2].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 83% (for 5a), up to 98% for other derivatives |
| Comparator Or Baseline | Legacy methods: low yields (photochemical); single example (dichlorocarbene) |
| Quantified Difference | Substantial improvement from 'low yield' to 83-98% |
| Conditions | Modified Simmons-Smith conditions: Zn-Cu couple, CH2I2, Et2O, -5 to 0 °C, 4 h |
Why This Matters
This high-yielding, reproducible synthesis reduces procurement risk and ensures material availability for downstream research applications.
- [1] Bekolo, H.; Howell, A. R. Preparation and reactions of 4-oxaspiro[2.3]hexanes. New J. Chem. 2001, 25, 673-675. View Source
- [2] Howell, A. R. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Tetrahedron 2009, 65, 5879-5892. View Source
